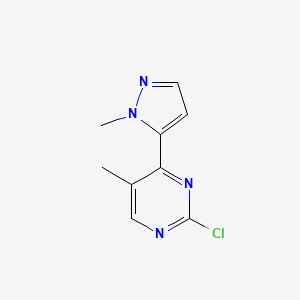
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a triazole ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Triazole Formation: The brominated intermediate is then subjected to a cyclization reaction with a suitable azide source, such as sodium azide, to form the triazole ring at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the triazole ring or the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the synthesis of coordination polymers, metal-organic frameworks, and other materials with interesting electronic, optical, or catalytic properties.
Biological Research: The compound can be used as a probe or ligand in studies of biological systems, such as enzyme inhibition or receptor binding assays.
Industrial Applications: The compound can be used in the development of new catalysts, sensors, or other industrially relevant materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring and the carboxylic acid group are key functional groups that can interact with biological targets through hydrogen bonding, coordination, or other interactions.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid can be compared with other similar compounds, such as:
5-bromo-2-(4H-1,2,4-triazol-4-yl)pyridine: This compound lacks the carboxylic acid group, which may affect its reactivity and biological activity.
6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxylic acid: This compound lacks the bromine atom, which may influence its ability to undergo substitution reactions.
5-bromo-6-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid: This compound contains a different triazole isomer, which may affect its chemical and biological properties.
Eigenschaften
IUPAC Name |
5-bromo-6-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-1-5(8(14)15)2-10-7(6)13-3-11-12-4-13/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWAGXQSRSZUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N2C=NN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N'-HYDROXY-2-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ETHANIMIDAMIDE](/img/structure/B7829149.png)
![4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7829159.png)

![3-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7829170.png)



![1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B7829193.png)
![1,4-Dimethyl 2-[(3,4-dimethoxyphenyl)methyl]butanedioate](/img/structure/B7829194.png)



